molecular formula C19H22BrN3O3 B11985632 2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol

2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol

Cat. No.: B11985632
M. Wt: 420.3 g/mol
InChI Key: GUTGRDXLZXMSKL-FYJGNVAPSA-N
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Description

2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound with the molecular formula C18H21BrN2O3. This compound is characterized by the presence of a bromine atom, methoxy groups, and a piperazine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol typically involves multiple steps, starting with the bromination of a methoxy-substituted phenol. The intermediate product is then subjected to further reactions involving piperazine and methoxyphenyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the production process and verifying the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or hydroxylamine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution of the bromine atom can produce amino-substituted phenols .

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol is unique due to its specific structural features, such as the presence of a piperazine ring and multiple methoxy groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H22BrN3O3

Molecular Weight

420.3 g/mol

IUPAC Name

2-bromo-6-methoxy-4-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C19H22BrN3O3/c1-25-17-6-4-3-5-16(17)22-7-9-23(10-8-22)21-13-14-11-15(20)19(24)18(12-14)26-2/h3-6,11-13,24H,7-10H2,1-2H3/b21-13+

InChI Key

GUTGRDXLZXMSKL-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC(=C(C(=C3)Br)O)OC

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=C(C(=C3)Br)O)OC

Origin of Product

United States

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